molecular formula C19H23N3O4 B5623199 N-[(5-isopropylisoxazol-3-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide

N-[(5-isopropylisoxazol-3-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide

Cat. No. B5623199
M. Wt: 357.4 g/mol
InChI Key: KQBSQZFCHLZXFK-MRXNPFEDSA-N
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Description

Synthesis Analysis

The synthesis of N-[(5-isopropylisoxazol-3-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide and related compounds involves multiple steps including amination, cyclization, and condensation reactions. Techniques involve the use of catalysts and protective agents to achieve desired yields and structural configurations. A study by Yang Chao (2008) outlines a method for synthesizing similar acetamide compounds with a total yield of 50%, emphasizing the mild and accessible methods for achieving these complex structures (Yang Chao, 2008).

Molecular Structure Analysis

The molecular structure of this compound involves intricate arrangements of isoxazole, oxazolidinone, and acetamide functional groups. These structural features contribute to its chemical properties and potential reactivity. Studies on similar compounds have employed NMR, IR, and elemental analysis to confirm their structures, providing insights into the molecular arrangement and electron distribution crucial for understanding its chemical behavior (Yang Chao, 2008).

Chemical Reactions and Properties

Compounds similar to N-[(5-isopropylisoxazol-3-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide exhibit a range of chemical behaviors, including reactions with hydrazine and aromatic aldehydes to yield pyrazole derivatives, highlighting the versatility and reactivity of the oxazolidinone and acetamide groups. These reactions open pathways to various biological activities and applications (Mukesh C. Patel & D. Dhameliya, 2010).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular configuration. The presence of isoxazole and oxazolidinone rings contributes to their stability and solubility in organic solvents, which are critical for their application in various chemical and biological contexts.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are central to understanding the utility of N-[(5-isopropylisoxazol-3-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide. Studies on related compounds show a range of activities from antimicrobial to anticancer, depending on their specific structural features and the presence of substituents that influence their interaction with biological targets (V. Horishny, M. Arshad, V. Matiychuk, 2021).

properties

IUPAC Name

N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-[(5-propan-2-yl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-13(2)17-9-15(20-26-17)10-21(3)18(23)11-22-16(12-25-19(22)24)14-7-5-4-6-8-14/h4-9,13,16H,10-12H2,1-3H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBSQZFCHLZXFK-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)CN(C)C(=O)CN2C(COC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NO1)CN(C)C(=O)CN2[C@H](COC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-isopropylisoxazol-3-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide

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